1H-Indol-4-amine, 1-(cyclopropylmethyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- is C12H14N2 . The InChI code is 1S/C12H14N2/c13-11-3-1-2-10-6-7-14 (12 (10)11)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 .Physical And Chemical Properties Analysis
The molecular weight of 1H-Indol-4-amine, 1-(cyclopropylmethyl)- is 186.25 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The topological polar surface area is 31 Ų .Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
Research in this area involves the design and synthesis of novel tryptophan analogues, such as methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate, which are used in peptide and peptoid conformation elucidation studies. These derivatives are crucial for understanding the conformational flexibility and biological activity of peptides (Horwell et al., 1994).
Novel Therapeutic Agents for Alzheimer's Disease
N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs have been synthesized and evaluated for potential utility in treating Alzheimer's disease. These compounds exhibit cholinomimetic properties and enhance adrenergic mechanisms, making them promising candidates for clinical development (Klein et al., 1996).
Crystal Structures of Indole Derivatives
The synthesis and crystal structures of various indole derivatives, like 1-(5-methyl-1H-indol-6-yl)ethan-1-one, have been reported. These structures are crucial for understanding the molecular interactions and potential biological activities of indole-based compounds (Kukuljan et al., 2016).
Catalyst-Free Synthesis of Functionalized Indoles
A sustainable and environmentally benign method for synthesizing functionalized indole derivatives has been developed. This catalyst-free approach is significant for the efficient and eco-friendly production of indole-based compounds with potential antimicrobial activity (Ramana et al., 2016).
Novel N-Phenylcarbamothioylbenzamides with Anti-inflammatory Activity
A series of N-phenylcarbamothioylbenzamides exhibiting significant anti-inflammatory effects and prostaglandin E2 inhibitory properties were synthesized. These compounds represent a novel class of potential anti-inflammatory agents with low ulcer incidence (Limban et al., 2013).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(Cyclopropylmethyl)-1H-indol-4-amine are currently unknown . This compound is structurally related to cycloalkanes, which are known to interact with a variety of biological targets
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other cycloalkanes . This typically involves binding to the target molecule, leading to changes in its function.
Biochemical Pathways
Cycloalkanes, to which this compound is structurally related, are involved in a wide range of biochemical pathways
properties
IUPAC Name |
1-(cyclopropylmethyl)indol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXYITRVLLGSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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